molecular formula C18H23N3O3 B2664111 tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate CAS No. 1286274-51-8

tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate

Cat. No.: B2664111
CAS No.: 1286274-51-8
M. Wt: 329.4
InChI Key: CHGXOZFKMSTCEQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C18H23N3O3. It is a piperidine derivative that features a tert-butyl ester group and a cyanobenzoylamino substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with piperidine and 2-cyanobenzoyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods:

  • Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl piperidine-1-carboxylate core, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
  • Unique Properties: tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate is unique due to the presence of the cyanobenzoylamino group, which imparts distinct electronic and steric properties, influencing its reactivity and potential applications.

Properties

IUPAC Name

tert-butyl 4-[(2-cyanobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)20-16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGXOZFKMSTCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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